(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
Overview
Description
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C15H24BClFNO3 and its molecular weight is 331.6 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
(4-(3-(Cyclohexylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme inhibition, particularly for enzymes that have active sites containing serine or threonine residues. The compound interacts with enzymes such as serine proteases and kinases, forming stable complexes that inhibit their activity. Additionally, it can bind to proteins and other biomolecules that contain hydroxyl groups, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, it can inhibit the activity of kinases, leading to altered phosphorylation states of target proteins and subsequent changes in gene expression. Additionally, the compound affects cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with specific biomolecules. The boronic acid moiety of the compound interacts with diol-containing residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for the dynamic regulation of enzyme activity. Furthermore, the compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models where it is continuously present .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration, indicating a saturation of its binding sites .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways, leading to changes in the overall metabolic profile of cells. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of the compound can also be influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The precise localization of the compound can influence its efficacy and the nature of its interactions with cellular components .
Properties
IUPAC Name |
[4-[3-(cyclohexylamino)propoxy]-3-fluorophenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO3.ClH/c17-14-11-12(16(19)20)7-8-15(14)21-10-4-9-18-13-5-2-1-3-6-13;/h7-8,11,13,18-20H,1-6,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONRDIUYHINAJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCNC2CCCCC2)F)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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